Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

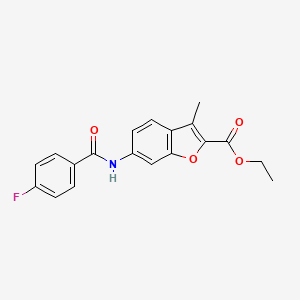

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran derivative featuring a 4-fluorobenzamido substituent at position 6 and a methyl group at position 3 of the benzofuran core. Benzofuran scaffolds are widely explored in medicinal and agrochemical research due to their structural rigidity, which facilitates interactions with biological targets. The fluorine atom in the 4-fluorobenzamido group may enhance metabolic stability and binding affinity, as fluorination is a common strategy to optimize pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 6-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJSJKHRHNQXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorobenzamido Group: The 4-fluorobenzamido group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles replace the fluorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and selectivity.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research has focused on its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure to interact with specific biological targets.

Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. Additionally, the benzofuran core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences: The thiazole-based analog (Table 1, Row 2) replaces the benzofuran core with a thiazole ring, altering electronic properties and hydrogen-bonding capacity. The tetrahydrobenzofuran derivative (Row 3) introduces partial saturation, reducing aromaticity and planar rigidity. This may decrease stacking interactions but improve solubility .

Substituent Impact :

- Halogenation : Bromine at position 6 (Row 4) increases molecular weight (497.3 g/mol) and lipophilicity (XLogP3 = 6.4) compared to the target compound. Fluorine, being smaller, minimizes steric hindrance while maintaining electronegativity .

- Ester vs. Amide : The 4-fluorobenzamido group in the target compound provides hydrogen-bonding capacity, unlike the ether-linked 2-oxoethoxy group in Row 3. This difference may influence target selectivity .

Functional Group Positioning: Methoxy (Row 5) and hydroxy () substituents are electron-donating, increasing electron density on the benzofuran ring.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s XLogP3 is expected to be moderate (~4–5), similar to its analogs. The brominated analog (Row 4) has higher lipophilicity (XLogP3 = 6.4), which may enhance tissue penetration but reduce aqueous solubility .

Biological Activity

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core, which is a fused ring system combining a benzene and a furan ring, along with various functional groups that enhance its reactivity and biological properties. The compound's unique structure positions it as a subject of interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure

The chemical formula for this compound is CHFNO, with a molecular weight of approximately 303.31 g/mol. The compound can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorobenzamido Group : This is done via amide coupling reactions, commonly using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Esterification : The carboxylic acid group is esterified using ethanol and an acid catalyst to yield the ethyl ester.

Table 1: Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Precursor compounds |

| 2 | Amide Coupling | DCC, DMAP |

| 3 | Esterification | Ethanol, Acid catalyst |

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds with active sites on proteins, while the benzofuran core may engage in π-π stacking interactions, enhancing binding affinity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

- Anticancer Properties : Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate the mechanism behind this activity .

- SIRT1 Activation : A patent describes the compound as a potential activator of SIRT1, an enzyme involved in cellular regulation and metabolism. The activation of SIRT1 has implications for aging and metabolic diseases, suggesting that this compound could play a role in therapeutic strategies targeting these conditions .

Table 2: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.